molecular formula C13H21N B14080101 1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine

1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B14080101
M. Wt: 191.31 g/mol
InChI Key: YJVBJCPATHRFCM-UHFFFAOYSA-N
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Description

1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine is a tertiary amine characterized by a 3-ethylphenyl group attached to a 2,2-dimethylpropylamine backbone. The compound’s structure combines a sterically bulky neopentylamine moiety (2,2-dimethylpropyl) with a substituted aromatic ring, which modulates its electronic and steric properties. The ethyl substituent at the 3-position of the phenyl ring distinguishes it from closely related derivatives, influencing its physicochemical and biological behavior.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

1-(3-ethylphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C13H21N/c1-5-10-7-6-8-11(9-10)12(14)13(2,3)4/h6-9,12H,5,14H2,1-4H3

InChI Key

YJVBJCPATHRFCM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C(C(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 3-ethylphenyl derivatives with appropriate amine precursors. One common method involves the alkylation of 3-ethylphenyl compounds with 2,2-dimethylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The process may also involve purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may yield hydrogenated derivatives. Substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: It is studied for its potential biological activity, including its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The ethyl group in the target compound increases hydrophobicity (higher logP) compared to methoxy or fluoro derivatives.
  • Halogenated analogues (Cl, F, Br) exhibit higher molecular weights and polarity, influencing solubility and membrane permeability.

Yield Trends :

  • Electron-donating groups (e.g., methoxy) may reduce reaction rates due to decreased electrophilicity, whereas halogens (e.g., Cl, F) enhance intermediate stability.

Pharmacological Activity

While direct data for the ethyl derivative are lacking, related compounds show promise as dual 5-LOX/sEH inhibitors:

  • 1-(1-(4-Fluorobenzyl)indolin-5-yl)-3-neopentylthiourea (): Demonstrates anti-inflammatory activity via 5-LOX/sEH inhibition. The fluorobenzyl group enhances binding affinity compared to non-halogenated analogues .
  • Sulfonamide and Carbamate Derivatives () : Modifications at the N-1 position of indoline scaffolds significantly affect potency, suggesting that the ethyl group in the target compound may optimize steric interactions in enzyme pockets.

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